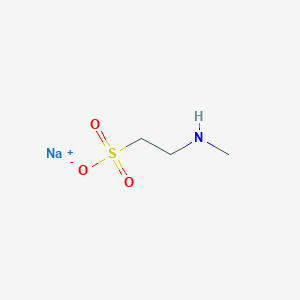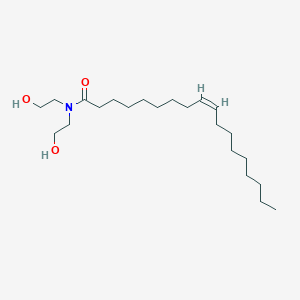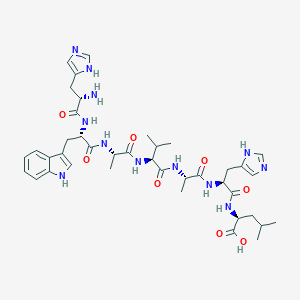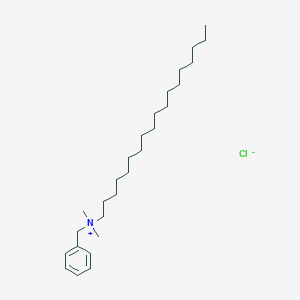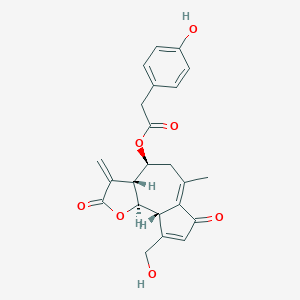
苦苣菜苦素
描述
科学研究应用
作用机制
苦苣菜素通过多种机制发挥作用:
镇静和止痛作用: 它作用于中枢神经系统,可能通过与神经递质受体相互作用.
抗疟疾活性: 它破坏疟原虫的生命周期.
乙酰胆碱酯酶抑制: 它抑制乙酰胆碱酯酶,乙酰胆碱酯酶负责分解乙酰胆碱,从而增强胆碱能传递.
生化分析
Biochemical Properties
Lactupicrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. Lactupicrin inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . Additionally, Lactupicrin has been shown to interact with various proteins involved in oxidative stress and cell cycle regulation, such as p53 and p21 .
Cellular Effects
Lactupicrin exerts various effects on different cell types and cellular processes. In glioblastoma cells, Lactupicrin has been shown to induce autophagy, cell cycle arrest, and oxidative stress . It decreases the phosphorylation of proliferative signals such as pAKT and pERK, leading to reduced cell proliferation. Lactupicrin also stimulates apoptosis by increasing the cleaved/full-length PARP ratio and reducing procaspase 6 levels . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of Lactupicrin involves several pathways. It binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . Lactupicrin also induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death . Furthermore, it activates autophagy and induces cell cycle arrest by modulating the expression of key regulatory proteins such as p53, p21, and CDK2 . These combined actions contribute to its cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lactupicrin have been observed to change over time. Studies have shown that daily administration of Lactupicrin leads to a dose- and time-dependent reduction in glioblastoma cell growth and viability . The compound’s stability and degradation over time can influence its long-term effects on cellular function. For instance, prolonged exposure to Lactupicrin can enhance its cytotoxic effects through sustained oxidative stress and autophagy activation .
Dosage Effects in Animal Models
The effects of Lactupicrin vary with different dosages in animal models. At lower doses, Lactupicrin has been shown to have neuroprotective effects by inhibiting acetylcholinesterase and enhancing cholinergic transmission . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . These dose-dependent effects highlight the importance of determining the optimal therapeutic dosage to maximize benefits while minimizing adverse effects.
Metabolic Pathways
Lactupicrin is involved in several metabolic pathways, including those related to oxidative stress and cell cycle regulation. It interacts with enzymes such as acetylcholinesterase and proteins involved in the regulation of oxidative stress, such as p53 and p21 . These interactions can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Lactupicrin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, Lactupicrin can accumulate in specific compartments, influencing its localization and activity. For example, its interaction with acetylcholinesterase occurs primarily in the synaptic cleft, where it can modulate cholinergic transmission .
Subcellular Localization
The subcellular localization of Lactupicrin is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Lactupicrin’s interaction with acetylcholinesterase occurs in the synaptic cleft, while its effects on oxidative stress and autophagy are mediated through its localization in the cytoplasm and mitochondria . These localization patterns are essential for understanding its mechanism of action and therapeutic potential.
准备方法
合成路线和反应条件
苦苣菜素可以通过中压制备型液相色谱 (MPPLC) 从植物来源中分离。该过程涉及用石油醚和乙酸乙酯萃取整株植物的甲醇提取物以获得乙酸乙酯提取物。 然后使用 MPPLC 和薄层色谱 (TLC) 跟踪分离粗产物,包括苦苣菜素 .
工业生产方法
苦苣菜素的工业生产主要依赖于从植物来源(如苦苣菜和菊苣)中提取。 该过程涉及收获植物,提取乳汁,并使用色谱技术纯化化合物 .
化学反应分析
反应类型
苦苣菜素会经历各种化学反应,包括:
氧化: 苦苣菜素可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰内酯环结构。
取代: 取代反应可以在羟基和乙酰氧基上发生。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种酸和碱 .
形成的主要产物
相似化合物的比较
类似化合物
苦苣菜素: 另一种存在于相同植物来源中的倍半萜内酯,以其镇静和止痛特性而闻名.
二氢苦苣菜素: 苦苣菜素的还原形式,具有类似的生物活性.
苦苣菜素的独特性
苦苣菜素的独特之处在于它结合了镇静、止痛、抗疟疾和乙酰胆碱酯酶抑制活性。 其多种生物效应使其成为各种科学和工业应用的宝贵化合物 .
属性
IUPAC Name |
[9-(hydroxymethyl)-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-11-7-17(29-18(27)8-13-3-5-15(25)6-4-13)20-12(2)23(28)30-22(20)21-14(10-24)9-16(26)19(11)21/h3-6,9,17,20-22,24-25H,2,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSOHBRAQTGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(C(C1)OC(=O)CC4=CC=C(C=C4)O)C(=C)C(=O)O3)C(=CC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lactupicrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
65725-11-3 | |
| Record name | Lactupicrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 178 °C | |
| Record name | Lactupicrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035828 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lactucopicrin exert its anti-inflammatory effects?
A1: Lactucopicrin inhibits the activation of nuclear factor-κB (NF-κB) in inflamed macrophages, which in turn reduces the expression of pro-inflammatory cytokines like IL-1β, IL-6, and tumor necrosis factor alpha []. This effect is attributed to Lactucopicrin's ability to inhibit cytoplasmic dynein-mediated transportation of the p65 subunit, a crucial step for NF-κB activation [].
Q2: What is Lactucopicrin's role in regulating lipid metabolism?
A2: Lactucopicrin promotes fatty acid β-oxidation by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway []. This activation leads to the upregulation of crucial factors involved in fatty acid β-oxidation, including PPARα, PPARγ, CPT1A, and HADHA []. Consequently, Lactucopicrin attenuates lipid accumulation and improves mitochondrial function in hepatocytes [].
Q3: How does Lactucopicrin impact macrophage foam cell formation?
A3: Lactucopicrin limits macrophage foam cell formation by reducing the amount of lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) in lipid rafts []. This reduction in LOX-1 distribution disrupts the uptake of oxidized low-density lipoprotein (oxLDL), a key contributor to foam cell formation, without affecting cholesterol efflux [].
Q4: What is the molecular formula and weight of Lactucopicrin?
A4: Lactucopicrin has the molecular formula C23H22O7 and a molecular weight of 410.41 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize Lactucopicrin?
A5: Various techniques are used, including high-performance liquid chromatography (HPLC) for separation and quantification [, , , , , ], proton nuclear magnetic resonance (NMR) for structural elucidation [], and liquid chromatography-mass spectrometry (LC-MS) for identification and quantification [, ].
Q6: How does the storage of chicory roots affect Lactucopicrin content?
A6: Storage conditions and processing methods, such as drying and milling, can impact the Lactucopicrin content in chicory roots, ultimately influencing the composition of chicory extracts [].
Q7: How do different washing procedures impact Lactucopicrin levels in fresh-cut chicory?
A7: Washing fresh-cut chicory, particularly with warm water, can significantly reduce sesquiterpene lactone (SL) content, including Lactucopicrin, and bitterness []. This suggests that specific washing protocols can be employed to modulate bitterness and preserve desirable sensory attributes.
Q8: Can Lactucopicrin be chemically modified for potential applications?
A8: Yes, Lactucopicrin can undergo regioselective O-acylation at its primary alcohol group using enzymes like lipase B from Candida antarctica (CAL-B) []. This biocatalytic approach allows for the introduction of various ester chains, expanding the potential applications of Lactucopicrin derivatives in pharmaceuticals and biocontrol agents [].
Q9: Have molecular docking studies been conducted with Lactucopicrin?
A9: Molecular docking simulations have been employed to investigate the interaction of Lactucopicrin with various targets. These include: * α-Glucosidase: Studies revealed that Lactucopicrin exhibits a strong binding affinity for specific residues within the active cavity of α-glucosidase, suggesting a competitive inhibition mechanism []. * Anti-apoptotic proteins: Docking simulations demonstrated that Lactucopicrin could potentially bind to the active sites of anti-apoptotic proteins, forming stable complexes, which might contribute to its anticancer activity []. * SARS-CoV-2 main protease (MPro): Studies predicted strong binding of Lactucopicrin 15-oxalate with MPro, suggesting its potential as a multi-target-directed ligand against SARS-CoV-2 infection [].
Q10: How does the structure of Lactucopicrin relate to its bitterness?
A10: Lactucopicrin possesses a guaianolide structure, a common feature among bitter compounds found in chicory. Sensory analysis coupled with chemical characterization indicates a strong correlation between the increasing levels of Lactucopicrin and perceived bitterness in lettuce and chicory [, , ].
Q11: What is the impact of structural modifications on Lactucopicrin's activity?
A11: Inactivating the lactucin synthase enzyme, which converts 8-deoxylactucin to lactucin, leads to an accumulation of 8-deoxylactucin and its derivatives, including 11β,13-dihydro-8-deoxylactucin, in chicory taproots []. Interestingly, a supercritical fluid extract fraction enriched in these compounds demonstrated anti-inflammatory activity in an inflamed intestinal mucosa model []. This highlights the potential for modifying the Lactucopicrin biosynthetic pathway to enhance the production of specific derivatives with desired bioactivities.
Q12: How stable are Lactucopicrin and its derivatives?
A12: Lactucopicrin exists naturally in free and conjugated forms, such as oxalates and sulfates []. The oxalyl conjugates are generally unstable and readily hydrolyze back to the parent sesquiterpene lactone []. In contrast, the sulfate conjugates demonstrate greater stability [].
Q13: What is known about the bioavailability of Lactucopicrin from dietary sources?
A13: Studies on healthy volunteers consuming chicory juice revealed that Lactucopicrin exhibits low oral bioavailability []. A significant portion of ingested Lactucopicrin undergoes gut microbial metabolism and phase II metabolism, resulting in the detection of various metabolites, including glucuronide and sulfate conjugates, in urine and fecal samples [].
Q14: What cellular models have been used to investigate Lactucopicrin's effects?
A14: Several cell lines have been used to study Lactucopicrin's biological activity: * Macrophages: Mouse bone marrow-derived macrophages treated with lipopolysaccharide (LPS) are used to investigate Lactucopicrin's anti-inflammatory properties in the context of atherosclerosis []. * HepG2: This human hepatoblastoma cell line, treated with free fatty acids, serves as an in vitro model of non-alcoholic fatty liver disease (NAFLD) to elucidate Lactucopicrin's role in lipid metabolism []. * Saos-2: This human osteosarcoma cell line is used to evaluate Lactucopicrin's anticancer effects, specifically its impact on cell proliferation, migration, invasion, and apoptosis []. * SKMEL-5: This human skin cancer cell line is employed to explore Lactucopicrin's anticancer properties, particularly its effects on cell proliferation, apoptosis, cell cycle progression, and the m-TOR/PI3K/AKT signaling pathway []. * U87Mg: This glioblastoma cell line is used to investigate Lactucopicrin's anticancer effects, including its impact on autophagy, cell cycle arrest, oxidative stress, and synergy with temozolomide (TMZ) [].
Q15: Have there been any animal studies on Lactucopicrin?
A15: Yes, several animal models have been utilized to evaluate Lactucopicrin's therapeutic potential: * Atherosclerosis: Apolipoprotein E-deficient mice fed a high-fat diet are used to study Lactucopicrin's impact on atherogenesis. Results indicate a reduction in plaque area, macrophage accumulation, and inflammatory markers, suggesting a protective role against atherosclerosis []. * Sleep Enhancement: Rodent models, including pentobarbital-induced sleep and caffeine-induced insomnia models, have been employed to demonstrate Lactucopicrin's sleep-enhancing properties [, ]. These studies highlight the ability of Lactucopicrin to increase sleep duration, potentially through its interaction with GABAergic mechanisms.
Q16: How is Lactucopicrin typically quantified in plant material?
A16: High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of Lactucopicrin in plant extracts [, , , , , ]. This technique allows for the simultaneous determination of Lactucopicrin alongside other related sesquiterpene lactones, providing a comprehensive profile of these compounds in various plant species and tissues.
Q17: How does the bitterness of chicory root extract compare to that of quinine?
A17: Sensory analysis comparing the bitterness of beverages prepared with either quinine or chicory root extract revealed distinct sensory profiles []. Notably, while the bitterness of quinine-containing beverages decreased significantly upon storage in daylight, the bitterness of beverages with chicory root extract remained stable []. This observation highlights the potential of chicory root extract as a natural alternative to quinine in certain food applications.
Q18: What is the historical context of using chicory for its bitter compounds?
A18: Chicory, specifically its roots, has been cultivated for centuries, initially as a coffee substitute due to its bitter taste profile []. The bitter compounds responsible for this characteristic taste were later identified as sesquiterpene lactones, including Lactucopicrin.
Q19: Can Lactucopicrin be used in combination with other plant extracts for synergistic effects?
A19: Combining romaine lettuce extract (RE), rich in Lactucopicrin, with skullcap root extract (SE) demonstrated synergistic effects on sleep enhancement in rodent models []. This combination significantly increased total sleep time and enhanced non-rapid eye movement (NREM) sleep, suggesting a potential application for managing sleep disorders [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


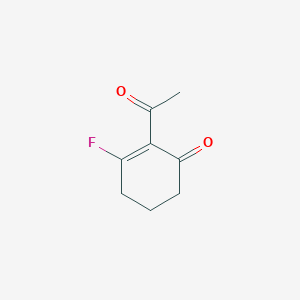
![8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrate](/img/structure/B148182.png)
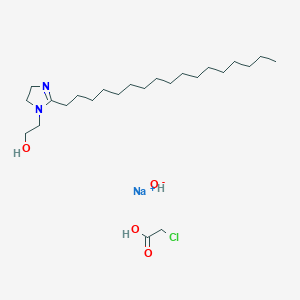
![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
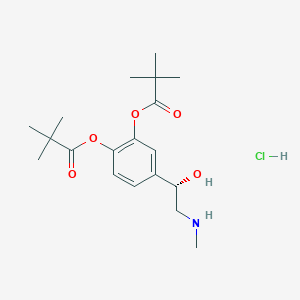
![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
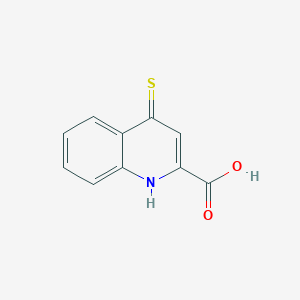
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)
